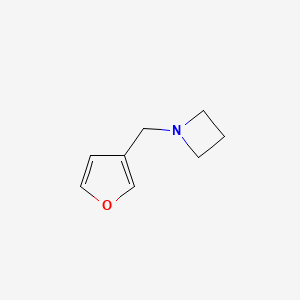
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate is a chemical compound with a complex structure that includes a benzoate ester, a methoxy group, and a sulfonamide group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate typically involves multiple steps, including etherification, sulfonylation, amination, and esterification. The starting materials often include salicylic acid and methyl salicylate. The process involves:
Etherification: The phenol hydroxyl group is etherified.
Sulfonylation: Introduction of the sulfonyl chloride group.
Amination: Conversion to the sulfonamide.
Esterification: Formation of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a reactant in the synthesis of various pharmaceutical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as an intermediate in the development of drugs for treating psychiatric disorders and neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-Methoxy-2-(4-methylphenylsulfonamido)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity
Eigenschaften
Molekularformel |
C16H17NO5S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
methyl 5-methoxy-2-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO5S/c1-11-4-7-13(8-5-11)23(19,20)17-15-9-6-12(21-2)10-14(15)16(18)22-3/h4-10,17H,1-3H3 |
InChI-Schlüssel |
XUYYQEONOHIXEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)



![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

